1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including pyrazole, pyrimidine, thiazole, and azetidine, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed through the condensation of a β-dicarbonyl compound with a guanidine derivative.
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring is typically formed via the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Coupling Reactions: The final compound is obtained by coupling the synthesized rings through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)azetidine-3-carboxamide: Unique due to its combination of pyrazole, pyrimidine, thiazole, and azetidine rings.
This compound: Similar compounds may include those with variations in the substituents on the rings or different ring systems altogether.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical reactivity and biological activity compared to other compounds.
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2S/c1-31-18-5-3-15(4-6-18)22-27-17(13-32-22)10-23-21(30)16-11-28(12-16)19-9-20(25-14-24-19)29-8-2-7-26-29/h2-9,13-14,16H,10-12H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLQHCWHNWELEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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